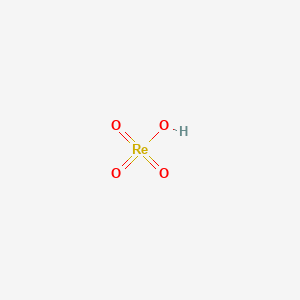

Perrhenic acid

描述

Perrhenic acid, also known as tetraoxorhenic (VII) acid, is an inorganic compound with the chemical formula HReO4. It is a colorless or slightly yellow liquid that is highly soluble in water and organic solvents. This compound is a strong acid and is considered one of the most valuable rhenium compounds due to its various applications in different fields .

准备方法

Synthetic Routes and Reaction Conditions: Perrhenic acid can be synthesized by dissolving rhenium metal or rhenium (VII) oxide (Re2O7) in nitric acid or concentrated sulfuric acid. The resulting solution is then evaporated to obtain this compound. Another method involves the sublimation of rhenium (VII) oxide in the presence of water or steam, forming HReO4 .

Industrial Production Methods: Industrial production of this compound often involves solvent extraction, ion-exchange, and electrodialysis techniques. Solvent extraction uses acidic ammonium perrhenate solutions, from which perrhenate ions are extracted using dedicated extractants. Ion-exchange methods emphasize the purity of the product and the simplicity of the process, using renewable ion-exchange resin. Electrodialysis is an advanced separation technology that uses an electric current to move ions through semi-permeable membranes, producing high-purity this compound .

化学反应分析

Catalytic Epoxidation of Alkenes

Perrhenic acid and its derivatives catalyze the epoxidation of alkenes using hydrogen peroxide (H₂O₂) as an oxidant. This reaction proceeds under mild, solvent-free conditions with high efficiency.

Key Reaction:

Experimental Data

| Substrate | Catalyst Loading | Temperature | Time (h) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Cyclooctene | 1 mol% HReO₄ | 70°C | 6–8 | >99 | 100 | |

| Styrene | 2 mol% HReO₄ | 80°C | 12 | 92 | 98 |

Mechanism:

-

Phase Transfer Catalysis : Perrhenate anions (ReO₄⁻) transfer into the organic phase, forming supramolecular interactions that distort the tetrahedral geometry of ReO₄⁻, enhancing its oxidative capacity .

-

Epoxide Formation : The reaction avoids by-products like diols due to the absence of acid-mediated ring-opening .

Dehydration Reactions

This compound efficiently catalyzes the dehydration of primary amides, aldoximes, and urea to nitriles under azeotropic conditions.

Key Reaction:

Experimental Conditions

| Substrate | Catalyst Loading | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzamide | 1 mol% HReO₄ | Toluene | 4 | 95 | |

| Acetaldoxime | 1 mol% HReO₄ | Mesitylene | 3 | 98 |

Features:

-

Tolerance to Functional Groups : Aryl, alkyl, and heterocyclic substrates are compatible .

-

Gram-Scale Applicability : Demonstrated in the synthesis of adiponitrile (yield: 94%) .

Prins Cyclization

This compound catalyzes the Prins cyclization of homoallylic alcohols with aldehydes to form tetrahydropyran derivatives.

Key Reaction:

Example Reaction Data

| Aldehyde | Homoallylic Alcohol | Time (h) | Yield (%) | Diastereoselectivity (dr) | Source |

|---|---|---|---|---|---|

| Hexanal | 3-Buten-1-ol | 24 | 85 | 3:1 | |

| Benzaldehyde | 3-Buten-1-ol | 24 | 78 | 2:1 |

Mechanism:

-

Perrhenate Ester Intermediate : Activation of hemiacetals via ReO₄⁻ ester formation facilitates cyclization without strong acid .

-

Catalytic Turnover : Regeneration of HReO₄ via transesterification with silanol by-products .

Redox Reactions

This compound participates in redox processes, particularly in the reduction of Re(VII) to Re(V) or Re(IV).

Key Reaction:

Reduction Pathways

| Reducing Agent | Product | Application | Source |

|---|---|---|---|

| Tertiary Phosphines | ReOCl₃(PR₃)₂ | Homogeneous hydrogenation catalysts | |

| H₂ (500°C) | Re/ReOₓ on SiO₂ | Petroleum hydrocracking catalysts |

Applications:

-

Hydrogenation Catalysts : ReOCl₃(PR₃)₂ complexes tolerate sulfur-containing substrates .

-

Dehydrogenation : Supported Re catalysts convert alcohols to ketones .

Beckmann Fragmentation

This compound catalyzes the Beckmann fragmentation of α-substituted ketoximes to functionalized nitriles.

Example Reaction:

Conditions:

Interaction with Sulfides

This compound reacts with sulfide sources to form thioperrhenate complexes.

Key Reaction:

Intermediate:

科学研究应用

Catalytic Applications

Perrhenic acid is primarily known for its role as a catalyst in various chemical reactions. Its derivatives, such as ammonium perrhenate (NH₄ReO₄), are widely used in catalytic processes:

- Catalytic Naphtha Reforming : this compound is utilized in the production of reformulated gasoline with low benzene content. It acts as a promoter in platinum-rhenium catalysts, enhancing the yield of liquid hydrocarbons while minimizing unwanted side reactions such as hydrocracking and coking .

- Hydrodesulfurization : In refineries, this compound aids in the removal of sulfur from fuels, which is crucial for meeting environmental regulations. Its effectiveness in enhancing hydrogen consumption during the hydrodesulfurization process has been documented .

Case Study: Catalytic Performance

A study demonstrated that incorporating this compound into platinum-based catalysts significantly improved the octane rating of reformulated gasoline while reducing aromatic hydrocarbons .

This compound's isotopes play a crucial role in nuclear medicine, particularly in radiopharmaceuticals:

- Radiolabeling Agents : The compound is used to produce radiolabeled compounds for diagnostic imaging. For instance, rhenium-188 derived from this compound is utilized in targeted radiotherapy due to its favorable physical properties .

Case Study: Radiopharmaceutical Development

Research has shown that rhenium-188-labeled compounds exhibit high efficacy in treating certain cancers, highlighting the importance of this compound in developing advanced therapeutic agents .

Materials Science

In materials science, this compound contributes to the development of advanced materials:

作用机制

Perrhenic acid is often compared with other similar compounds, such as permanganic acid (HMnO4), pertechnetic acid (HTcO4), and perchloric acid (HClO4). While all these compounds are strong acids, this compound is unique due to its weak oxidizing properties and its ability to form stable perrhenate salts with various metals. Unlike permanganic acid, which is a strong oxidizing agent, this compound exhibits only weak oxidation properties .

相似化合物的比较

- Permanganic acid (HMnO4)

- Pertechnetic acid (HTcO4)

- Perchloric acid (HClO4)

Perrhenic acid stands out due to its stability and versatility in forming various salts and complexes, making it a valuable compound in both scientific research and industrial applications.

生物活性

Perrhenic acid (HReO₄) is a compound of rhenium that has garnered interest due to its potential biological activities, particularly in the fields of cancer treatment and catalysis. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

This compound is produced from rhenium oxides and can be synthesized through various methods, including solvent extraction and ion-exchange techniques. Recent studies have highlighted efficient methods for obtaining high-purity this compound from secondary materials, achieving concentrations exceeding 100 g/dm³ with over 90% recovery efficiency .

Apoptosis Induction

One of the most significant biological activities of this compound is its ability to induce apoptosis in cancer cells. Research indicates that rhenium-based compounds, including perrhenate salts, can trigger programmed cell death through several pathways:

- DNA Damage : Exposure to β-emitting radionuclides like Rhenium-188 (188Re), which is derived from this compound, leads to DNA strand breaks. This damage activates cellular stress responses, including p53 and BAX signaling pathways, resulting in apoptosis .

- Cell Cycle Arrest : In studies involving hepatocellular carcinoma (HCC) cell lines, treatment with 188ReO₄ resulted in significant cell cycle arrest at the G2 phase, inhibiting proliferation and leading to decreased tumor formation in vivo .

Antitumor Activity

In vivo studies have demonstrated the antitumor efficacy of this compound derivatives. For instance, Huh7 cells treated with 188ReO₄ showed a marked reduction in tumor growth compared to untreated controls. This suggests that this compound may serve as a potent therapeutic agent against specific types of cancer .

Study 1: Anticancer Effects of Rhenium Compounds

A study published in Nature investigated the effects of rhenium compounds on various cancer cell lines. The findings revealed:

- Cell Viability : Significant reduction in cell viability was observed in HepG2 cells treated with 188ReO₄.

- Apoptotic Markers : Increased levels of apoptotic markers (e.g., cleaved caspase-3) were detected following treatment, confirming the induction of apoptosis .

Study 2: Catalytic Properties

This compound also exhibits catalytic properties that can be leveraged in organic synthesis. A study demonstrated its role in catalytic epoxidation reactions, showcasing its utility beyond biological applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Study | Biological Activity | Cell Line/Model | Key Findings |

|---|---|---|---|

| Study 1 | Apoptosis Induction | HepG2 | Significant reduction in viability; increased apoptotic markers |

| Study 2 | Antitumor Activity | Huh7 | Reduced tumor formation in vivo; G2 phase cell cycle arrest |

| Study 3 | Catalytic Activity | Various organic substrates | Effective catalyst for epoxidation reactions |

属性

IUPAC Name |

hydroxy(trioxo)rhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.3O.Re/h1H2;;;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGSFIVDHFJJCBJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80894065 | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

75-80% Aqueous solution: Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | Perrhenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13768-11-1 | |

| Record name | Rhenate (ReO41-), hydrogen (1:1), (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perrhenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80894065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perrhenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。